N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine
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Overview
Description
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a pteridine core substituted with a phenyl group and a benzodioxole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Pteridine Core Synthesis: The pteridine core is often synthesized via condensation reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves coupling the benzodioxole and phenyl groups to the pteridine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pteridine core or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
N-(2-(1,3-benzodioxol-5-yl)ethyl)-1-(2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl)-D-prolinamide: This compound also features the benzodioxole ring and is investigated for its pharmacological activities.
Uniqueness
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine is unique due to its specific combination of the pteridine core with the benzodioxole and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields .
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-2-4-14(5-3-1)24-19-17-18(22-9-8-21-17)25-20(26-19)23-11-13-6-7-15-16(10-13)28-12-27-15/h1-10H,11-12H2,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNYKFCMWHKFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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